molecular formula C22H23FN2O3S2 B2588662 N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251673-72-9

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2588662
M. Wt: 446.56
InChI Key: RTBKPZUGZWAGFO-UHFFFAOYSA-N
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Description

“N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring is a carboxamide group (CONH2), a sulfonamide group (SO2NH2), a fluorobenzyl group (C6H4F-CH2-), and a tetramethylphenyl group (C6(CH3)4H-).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the carboxamide and sulfonamide groups, and the attachment of the fluorobenzyl and tetramethylphenyl groups. Without specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring, carboxamide group, and sulfonamide group would all contribute to the overall shape and properties of the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the carboxamide and sulfonamide groups suggests that it could participate in a variety of reactions involving these functional groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could make the compound more lipophilic (fat-soluble), while the carboxamide and sulfonamide groups could contribute to its solubility in water.


Scientific Research Applications

Carbonic Anhydrase Inhibition

Aromatic sulfonamide derivatives, including compounds structurally related to N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide, have been explored for their ability to inhibit carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar half maximal inhibitory concentrations (IC50) against several carbonic anhydrase (CA) isoenzymes, showcasing their potential in therapeutic applications related to diseases where CA activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Aldose Reductase Inhibition

Research on substituted benzenesulfonamides has demonstrated their efficacy as aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds, by replacing carboxylic acid functionality with difluorophenolic groups, show significant inhibition profiles and promise in addressing complications related to diabetes (Alexiou & Demopoulos, 2010).

Antimicrobial Activity

Compounds containing sulfonamido groups have been synthesized and tested for antimicrobial activities, demonstrating significant activities against bacterial and fungal strains. This research indicates the potential for developing new antimicrobial agents based on the structural motif of sulfonamido derivatives (Babu, Pitchumani, & Ramesh, 2012).

Inhibition of Plasmodium Falciparum Enoyl-ACP Reductase

Benzothiophene carboxamide derivatives, similar in structure to the compound of interest, have shown potential as inhibitors of Plasmodium falciparum enoyl-ACP reductase. These inhibitors could lead to the development of new antimalarial drugs, demonstrating the versatility of sulfonamido-based compounds in addressing infectious diseases (Banerjee et al., 2011).

Novel Insecticides

Research into novel insecticides has identified compounds with sulfonamido groups as highly active against lepidopterous pests. These findings suggest a unique mode of action and potential for integration into pest management programs, highlighting the agricultural applications of such compounds (Tohnishi et al., 2005).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses.


properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c1-14-11-15(2)21(16(3)12-14)30(27,28)25(4)19-9-10-29-20(19)22(26)24-13-17-7-5-6-8-18(17)23/h5-12H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBKPZUGZWAGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide

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